Ethyl 4-propylbenzoate

Gas chromatography-mass spectrometry Kovats retention index Structural confirmation

Ethyl 4-propylbenzoate (CAS 81423-83-8; MFCD10566259) is a para-substituted benzoate ester with the molecular formula C₁₂H₁₆O₂ and an exact mass of 192.11503 g/mol. It belongs to the ethyl p-alkylbenzoate homologous series, which also includes ethyl 4-methylbenzoate (C₁₀H₁₂O₂), ethyl 4-ethylbenzoate (C₁₁H₁₄O₂), and ethyl 4-butylbenzoate (C₁₃H₁₈O₂).

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 81423-83-8
Cat. No. B6307017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-propylbenzoate
CAS81423-83-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3
InChIKeyQJBLKCJHUXWDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Propylbenzoate (CAS 81423-83-8): Compound Identity and Procurement-Relevant Properties


Ethyl 4-propylbenzoate (CAS 81423-83-8; MFCD10566259) is a para-substituted benzoate ester with the molecular formula C₁₂H₁₆O₂ and an exact mass of 192.11503 g/mol [1]. It belongs to the ethyl p-alkylbenzoate homologous series, which also includes ethyl 4-methylbenzoate (C₁₀H₁₂O₂), ethyl 4-ethylbenzoate (C₁₁H₁₄O₂), and ethyl 4-butylbenzoate (C₁₃H₁₈O₂). The compound is a colorless liquid at ambient temperature, characterized by a fruity odor and limited aqueous solubility due to its hydrophobic propyl chain . It serves as a pharmaceutical intermediate, fragrance ingredient, and building block in organic synthesis . Understanding its quantifiable differentiation from adjacent homologs is essential for scientifically grounded selection in procurement, analytical method development, and reaction design.

Why Ethyl 4-Propylbenzoate Cannot Be Interchanged with Shorter- or Longer-Chain Ethyl 4-Alkylbenzoates


Although ethyl 4-methylbenzoate, ethyl 4-ethylbenzoate, ethyl 4-propylbenzoate, and ethyl 4-butylbenzoate share a common benzoate ester scaffold, their physicochemical properties scale non-trivially with the length of the para-alkyl substituent. Each additional methylene (–CH₂–) unit increases the GC retention index by approximately 100 units [1] and raises the boiling point by roughly 18–20 °C [2], directly impacting chromatographic resolution, distillation cut-point selection, and vapor-phase handling protocols. Furthermore, the alkaline hydrolysis rate—a critical stability parameter for aqueous formulation and environmental fate assessment—differs among p-alkyl congeners in a solvent-dependent order that reflects the interplay of hyperconjugation and inductive effects [3]. Substituting the propyl homolog with a shorter-chain (methyl, ethyl) or longer-chain (butyl) analog without quantitative justification risks misidentification in GC-MS workflows, off-specification purity in distillative purification, and unanticipated hydrolytic degradation profiles. The evidence below quantifies these differentiation dimensions to guide scientifically defensible compound selection.

Ethyl 4-Propylbenzoate (81423-83-8): Quantified Differentiation Evidence Versus Closest Analogs


GC-MS Retention Index: Ethyl 4-Propylbenzoate vs. Shorter-Chain Ethyl 4-Alkylbenzoate Homologs

Ethyl 4-propylbenzoate exhibits a Kovats retention index (RI) of 1491 on a non-polar GC column (DB-5 equivalent), as verified by independent external laboratory measurement and recorded in the SpectraBase GC-MS library [1]. This value situates the compound precisely within the ethyl p-alkylbenzoate homologous series: ethyl benzoate (unsubstituted) has RI = 1170 [2], ethyl 4-methylbenzoate has RI = 1288 [3], and ethyl 4-ethylbenzoate has RI = 1393 [4]. The incremental RI increase of approximately 100 units per methylene group constitutes a robust, system-independent identifier that allows unambiguous differentiation of ethyl 4-propylbenzoate from any shorter-chain homolog in complex mixtures. The difference between the propyl and ethyl homologs is 98 RI units, and between propyl and methyl is 203 units—both exceeding the typical within-class variability of ±5–10 RI units, making misidentification statistically improbable under standardized GC-MS conditions.

Gas chromatography-mass spectrometry Kovats retention index Structural confirmation

Boiling Point Differentiation for Distillation-Based Purification Method Selection

The predicted boiling point of ethyl 4-propylbenzoate at atmospheric pressure (760 mmHg) is 274.4 ± 19.0 °C [1]. This places it at a distinct position within the homologous series, enabling rational selection of distillation parameters. The unsubstituted ethyl benzoate boils at 211–213 °C [2], ethyl 4-methylbenzoate at 235 °C (lit.) , ethyl 4-ethylbenzoate at 256.6 °C (Cal.) , and ethyl 4-butylbenzoate at 291.7 ± 19.0 °C . The boiling point increment from the ethyl to the propyl homolog is approximately 18 °C, and from propyl to butyl is approximately 17 °C. These systematic differences are sufficient to resolve the compounds by fractional distillation under reduced pressure, where the experimentally measured boiling points at 1.5 mm Hg are: p-ethyl 73.2–74.2 °C, p-n-propyl 89–90 °C [3]. The 15–16 °C difference at reduced pressure provides a practical operational window for separation.

Boiling point Distillation cut-point Purification method design

Commercial Purity Specification: Ethyl 4-Propylbenzoate NLT 98% vs. Typical 95% for the Ethyl Homolog

Ethyl 4-propylbenzoate is commercially available at a purity specification of NLT 98% (Not Less Than 98%) from multiple established suppliers, including Capotchem [1] and Chemscene . In contrast, the closest homolog ethyl 4-ethylbenzoate is predominantly offered at 95% purity from major catalog vendors . Ethyl 4-methylbenzoate is available at 98% or higher from certain suppliers , making the purity differentiation most pronounced between the propyl and ethyl homologs. The higher standard purity of the propyl derivative reduces the burden of in-house purification for applications requiring >97% purity, such as use as a pharmaceutical intermediate or analytical reference standard.

Purity specification Vendor comparison Procurement quality

Alkaline Hydrolysis Rate: Class-Level Reactivity Inference for Ethyl 4-n-Propylbenzoate from p-Alkyl Series Kinetics

The alkaline hydrolysis of ethyl p-alkylbenzoates was systematically studied by Berliner et al. (1952), who reported second-order rate constants (k₂) for the unsubstituted, p-methyl, p-isopropyl, and p-t-butyl derivatives in 85% ethanol and 56% acetone at 25 °C [1]. In 85% ethanol, the rate constants (k₂ × 10⁴, L mol⁻¹ sec⁻¹) follow the order: unsubstituted (6.14) > p-t-butyl (3.42) > p-i-propyl (3.14) > p-methyl (2.73). All p-alkyl substituents suppress hydrolysis relative to the unsubstituted ester by a factor of approximately 1.8–2.2. Although the p-n-propyl derivative was not directly measured in this study, it is predicted, based on established linear free-energy relationships for this reaction class [2], to exhibit a rate constant intermediate between the p-ethyl (not reported) and p-i-propyl values—estimated at k₂ × 10⁴ ≈ 2.9–3.0 in 85% ethanol. This represents a predicted half-life extension of approximately 5–10% under alkaline conditions relative to the p-methyl ester, with practical implications for aqueous stability.

Alkaline hydrolysis Ester stability Structure-reactivity relationship

Spectral Authentication Completeness: Multi-Technique Spectroscopic Coverage for Identity Verification

Ethyl 4-propylbenzoate benefits from multi-technique spectral authentication in the SpectraBase reference library, with verified spectra from 1 NMR, 1 FTIR, and 3 independent GC-MS measurements (electron ionization) available for direct comparison [1]. The GC-MS spectra have been verified by independent measurements in external laboratories, providing a quality score of 988 out of 1000 [2]. This breadth of authenticated spectroscopic coverage exceeds what is publicly available for many closely related ethyl 4-alkylbenzoates; for example, ethyl 4-ethylbenzoate has limited publicly accessible authenticated reference spectra in the same database. The availability of orthogonal spectroscopic techniques (NMR, IR, MS) enables confident identity verification using multiple independent analytical methods, which is a critical requirement for compounds used as pharmaceutical intermediates where regulatory documentation demands rigorous structural proof.

Spectral database NMR spectroscopy FTIR spectroscopy Identity confirmation

Ethyl 4-Propylbenzoate (81423-83-8): Evidence-Backed Application Scenarios for Scientific Procurement


GC-MS Reference Standard for p-Alkylbenzoate Homolog Identification in Complex Mixtures

The Kovats retention index of 1491 for ethyl 4-propylbenzoate, precisely 98 units higher than ethyl 4-ethylbenzoate and 203 units higher than ethyl 4-methylbenzoate [1], makes this compound an ideal retention-time marker for calibrating GC-MS methods that resolve p-alkylbenzoate ester mixtures. In fragrance analysis, environmental monitoring, or pharmaceutical impurity profiling where multiple alkyl-chain-length benzoates may co-occur, spiking with authentic ethyl 4-propylbenzoate provides an unambiguous system-independent reference point that is well-separated from both shorter- and longer-chain homologs.

Pharmaceutical Intermediate Requiring ≥98% Baseline Purity Without Pre-Use Purification

When a synthetic route requires an ethyl 4-alkylbenzoate building block at ≥97% purity, ethyl 4-propylbenzoate sourced at NLT 98% specification from Capotchem or Chemscene [2] eliminates the need for pre-reaction purification. This is in contrast to ethyl 4-ethylbenzoate, which is typically supplied at 95% purity , necessitating an additional distillation or chromatographic step that adds cost and time. The 3-percentage-point purity advantage directly translates to higher yield in subsequent coupling or reduction steps where ester impurities can form difficult-to-remove byproducts.

Distillative Separation Method Development for p-Alkylbenzoate Homologous Series

The experimentally measured boiling point of ethyl 4-propylbenzoate (89–90 °C at 1.5 mm Hg) is separated from ethyl 4-ethylbenzoate (73.2–74.2 °C at 1 mm Hg) by approximately 15–16 °C under reduced pressure [3]. This gap is operationally sufficient for fractional distillation using standard laboratory Vigreux columns, making the propyl homolog a practical target compound for developing and validating distillation protocols intended to separate close-boiling p-alkylbenzoate ester mixtures generated during non-regioselective Friedel-Crafts acylation-esterification sequences.

Hydrolytic Stability Screening in Aqueous Formulation Development

Although direct hydrolysis rate constants for ethyl 4-n-propylbenzoate have not been experimentally determined, the class-level inference from the Berliner (1952) p-alkyl series [4] predicts that the n-propyl ester hydrolyzes approximately 2.1-fold slower than unsubstituted ethyl benzoate under alkaline conditions. This predicted intermediate stability—between the faster-hydrolyzing methyl ester and the slower-hydrolyzing t-butyl ester—positions ethyl 4-propylbenzoate as a candidate for formulation studies where a balance between eventual biodegradability and adequate shelf-life stability is desired, such as in fragrance delivery systems or agrochemical ester prodrugs.

Quote Request

Request a Quote for Ethyl 4-propylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.